

Application Notes and Protocols for Preparing MAX8 Stock Solution

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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

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Introduction

MAX8 is a rationally designed, 20-amino acid peptide that undergoes spontaneous self-assembly into a nanofibrous, β -hairpin hydrogel network under physiological conditions.[1][2] This property makes it a valuable biomaterial for a range of applications, including three-dimensional (3D) cell culture, tissue engineering, and as a vehicle for the sustained release of therapeutics.[3][4] The hydrogel is formed by triggering the folding of the peptide from a random coil to a β -hairpin conformation, which is induced by an increase in ionic strength.[5][6] The resulting hydrogel is shear-thinning and rapidly self-healing, allowing for injectable applications.[1][3]

These application notes provide a detailed protocol for the preparation of a **MAX8** stock solution, which is the essential first step for forming **MAX8** hydrogels for various research applications.

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative parameters for **MAX8** and its hydrogel formation are summarized in the table below.

Parameter	Value	Reference
MAX8 Peptide		
Molecular Weight	2230.86 g/mol	[7]
CAS Number	944792-75-0	[7][8]
Amino Acid Sequence	VKVKVKVKVDPPTKVEVKVK V-NH2	[9]
Net Charge (pH 7.4)	+7	[1]
Stock Solution		
Recommended Solvents	Deionized (DI) water, 25 mM HEPES (pH 7.4)	[1][10][11]
Typical Stock Concentrations	2 wt% - 4 wt%	[1]
Hydrogel Formation		
Triggering Agents	DMEM, or buffers with physiological salt concentration (e.g., 150 mM NaCl)	[10][12][13]
Final Hydrogel Concentrations	0.5 wt% - 2 wt%	[1][10]
Gelation Time	Rapid, within minutes	[2]

Experimental Protocols

Materials

- Lyophilized **MAX8** peptide powder
- Sterile, deionized (DI) water or 25 mM HEPES buffer (pH 7.4)
- Sterile Dulbecco's Modified Eagle Medium (DMEM) or a sterile buffer with physiological salt concentration (e.g., 150 mM NaCl)
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Pipettes and sterile pipette tips

Protocol for Preparing a 2 wt% MAX8 Stock Solution

This protocol describes the preparation of a 2 wt% (20 mg/mL) **MAX8** stock solution, a commonly used concentration for subsequent hydrogel formation.

- **Equilibrate MAX8 Peptide:** Before opening, allow the vial of lyophilized **MAX8** peptide to equilibrate to room temperature to prevent condensation of moisture.
- **Weighing the Peptide:** In a sterile microcentrifuge tube or vial, weigh the desired amount of **MAX8** peptide powder. For example, to prepare 1 mL of a 2 wt% stock solution, weigh 20 mg of **MAX8**.
- **Solubilization:** Add the appropriate volume of sterile, cold (4°C) deionized water or 25 mM HEPES buffer (pH 7.4) to the peptide.^[11] For a 2 wt% solution, add 1 mL of solvent for every 20 mg of peptide.
- **Mixing:** Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation. The resulting stock solution should be clear and free of particulates.
- **Storage:** The **MAX8** stock solution can be stored at 4°C for short-term use (a few days). For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

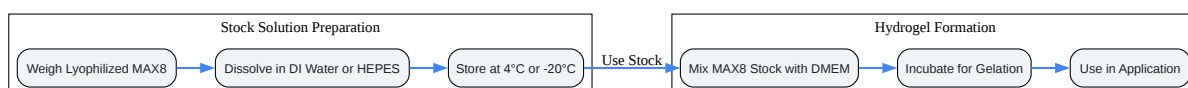
Protocol for Forming a 1 wt% MAX8 Hydrogel

This protocol details the formation of a 1 wt% **MAX8** hydrogel from a 2 wt% stock solution. This is a common concentration for cell encapsulation and drug delivery studies.^[1]

- **Prepare the Triggering Solution:** Warm the sterile DMEM or other salt-containing buffer to 37°C.^[11]
- **Mix Solutions:** In a sterile container (e.g., a microcentrifuge tube or a well of a multi-well plate), add a volume of the 2 wt% **MAX8** stock solution.

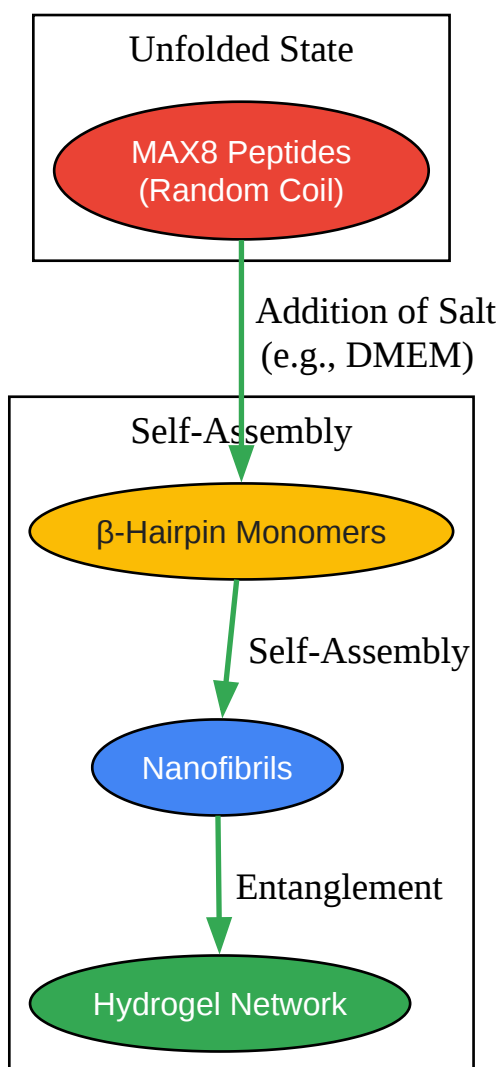
- **Initiate Gelation:** To the **MAX8** solution, add an equal volume of the pre-warmed triggering solution (e.g., DMEM).[1] For example, to form 100 μL of a 1 wt% hydrogel, mix 50 μL of 2 wt% **MAX8** stock solution with 50 μL of DMEM.
- **Gentle Mixing:** Gently pipette the mixture up and down a few times to ensure homogeneity. The solution will begin to gel rapidly.
- **Incubation:** Allow the hydrogel to fully form by incubating at 37°C for at least 20-30 minutes before use in downstream applications.[11]

Visualizations



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Experimental workflow for MAX8 stock solution and hydrogel preparation.



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- To cite this document: BenchChem. [Application Notes and Protocols for Preparing MAX8 Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599402#preparing-max8-stock-solution]

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